2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that combines the structural features of thiazole, thieno, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-amino-thiophene-3-carboxylate derivatives with formic acid or dimethylformamide dimethylacetal (DMF-DMA) to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further functionalized through nucleophilic substitution reactions to introduce the thiazole moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole and pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Materials Science: The unique structural features of the compound make it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Thieno[2,3-d]pyrimidine Derivatives: Compounds such as thieno[3,2-d]pyrimidin-4-ones have been studied for their antimalarial and anti-inflammatory properties.
Uniqueness
2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine is unique due to its combination of thiazole, thieno, and pyrimidine rings, which confer a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10N4S3 |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10N4S3/c1-6-13-4-7(18-6)5-17-11-14-9(12)8-2-3-16-10(8)15-11/h2-4H,5H2,1H3,(H2,12,14,15) |
InChI Key |
RYJGDJSSJOJTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CSC2=NC(=C3C=CSC3=N2)N |
Origin of Product |
United States |
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